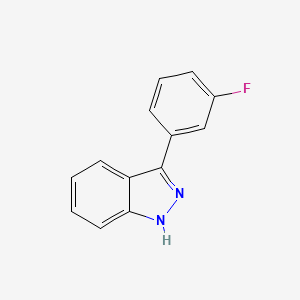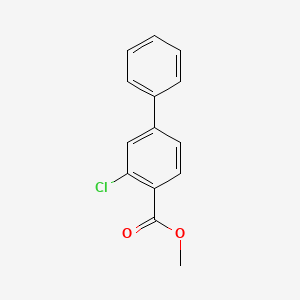
2-氯-4-苯甲酸甲酯
描述
“Methyl 2-chloro-4-phenylbenzoate” is a chemical compound with the CAS Number: 472810-33-6 . It has a molecular weight of 246.69 and its IUPAC name is methyl 3-chloro-[1,1’-biphenyl]-4-carboxylate .
Molecular Structure Analysis
The molecular structure of “Methyl 2-chloro-4-phenylbenzoate” is represented by the linear formula C14H11ClO2 . The InChI Code for this compound is 1S/C14H11ClO2/c1-17-14(16)12-8-7-11(9-13(12)15)10-5-3-2-4-6-10/h2-9H,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-chloro-4-phenylbenzoate” has a molecular weight of 246.69 . Its linear formula is C14H11ClO2 . The compound is typically 98% pure .科学研究应用
Benzylic Substitution Reactions
The benzylic position (adjacent to the benzene ring) in Methyl 2-chloro-4-phenylbenzoate is susceptible to nucleophilic substitution reactions. For instance, it can undergo SN1 (substitution nucleophilic unimolecular) reactions, forming a resonance-stabilized carbocation intermediate. Researchers explore these reactions to synthesize new compounds or functionalize existing ones .
Liquid Crystal Research
Phenyl benzoate derivatives, including Methyl 2-chloro-4-phenylbenzoate, exhibit mesogenic properties. These compounds align in specific ways, making them useful in liquid crystal research. Liquid crystals find applications in displays (such as LCDs), optical devices, and sensors. Understanding the behavior of mesogenic molecules contributes to advancements in these technologies .
属性
IUPAC Name |
methyl 2-chloro-4-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-14(16)12-8-7-11(9-13(12)15)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTXGXKGEPJADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-4-phenylbenzoate | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

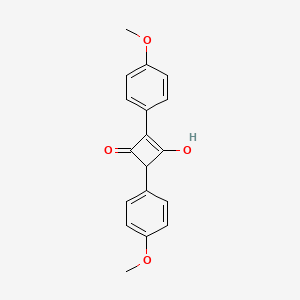
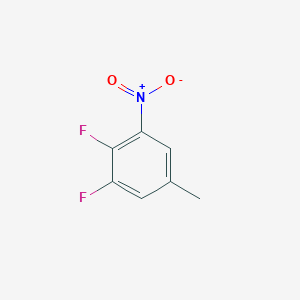
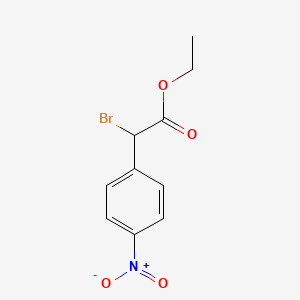





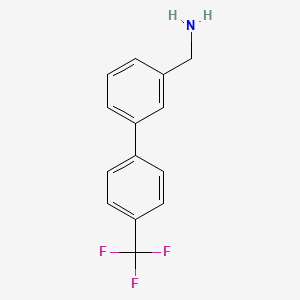
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B3138830.png)
![2-Methoxy-2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B3138841.png)
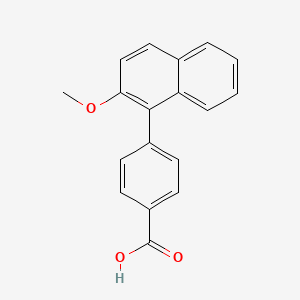
![2-[(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol hydrochloride](/img/structure/B3138846.png)
